4-butyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)cyclohexanecarboxamide
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Overview
Description
4-butyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)cyclohexane-1-carboxamide is a complex organic compound with a molecular formula of C18H28N2O2. This compound contains a total of 50 atoms, including 28 hydrogen atoms, 18 carbon atoms, 2 nitrogen atoms, and 2 oxygen atoms . It is characterized by its unique structure, which includes a cyclohexane ring, a benzoxazole moiety, and a butyl group.
Preparation Methods
The synthesis of 4-butyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)cyclohexane-1-carboxamide involves multiple steps. One common method includes the reaction of cyclohexanecarboxylic acid with butylamine to form the corresponding amide. This intermediate is then reacted with 4,5,6,7-tetrahydro-2,1-benzoxazole under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane (DCM) and catalysts like triethylamine (TEA) .
Chemical Reactions Analysis
4-butyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of amines or alcohols.
Scientific Research Applications
4-butyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4-butyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
4-butyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)cyclohexane-1-carboxamide can be compared with similar compounds such as:
4-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexane-1-carboxamide: This compound has a similar structure but contains a benzothiazole moiety instead of a benzoxazole moiety.
tert-butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate: This compound has a different core structure but shares some functional groups with the target compound.
The uniqueness of 4-butyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)cyclohexane-1-carboxamide lies in its specific combination of functional groups and its potential biological activities, which are distinct from those of its analogs.
Properties
Molecular Formula |
C18H28N2O2 |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-butyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H28N2O2/c1-2-3-6-13-9-11-14(12-10-13)17(21)19-18-15-7-4-5-8-16(15)20-22-18/h13-14H,2-12H2,1H3,(H,19,21) |
InChI Key |
APQPNPVCGLZCBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=C3CCCCC3=NO2 |
Origin of Product |
United States |
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